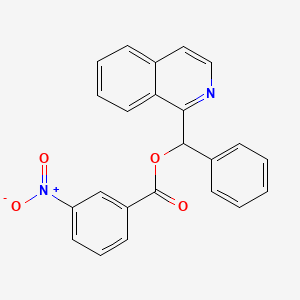![molecular formula C16H14BrNO2 B11561338 2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol](/img/structure/B11561338.png)
2-[(3-Allyl-2-hydroxybenzylidene)amino]-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL is an organic compound that features a bromine atom, a hydroxyl group, and a prop-2-en-1-yl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and 4-bromoaniline.
Condensation Reaction: The 2-hydroxybenzaldehyde undergoes a condensation reaction with 4-bromoaniline in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base intermediate.
Alkylation: The Schiff base intermediate is then alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the Schiff base and prop-2-en-1-yl group.
2-Hydroxy-4-bromobenzaldehyde: Similar structure but different substitution pattern on the phenyl ring.
4-Bromo-2-hydroxybenzylideneamine: Contains the Schiff base but lacks the prop-2-en-1-yl group.
Uniqueness
4-BROMO-2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]PHENOL is unique due to the presence of both the Schiff base and the prop-2-en-1-yl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H14BrNO2 |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)iminomethyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C16H14BrNO2/c1-2-4-11-5-3-6-12(16(11)20)10-18-14-9-13(17)7-8-15(14)19/h2-3,5-10,19-20H,1,4H2 |
InChI Key |
AVBMFCOVWKTUBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561257.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chlorophenol](/img/structure/B11561259.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11561283.png)
![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11561289.png)

![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11561302.png)
![2-(4-bromophenyl)-2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561315.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[4-(morpholin-4-yl)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11561316.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-{2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11561317.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11561323.png)
![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11561324.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B11561325.png)
![5-(2-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11561326.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine](/img/structure/B11561328.png)
